molecular formula C9H15FO3S B2956034 5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride CAS No. 2287279-12-1

5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride

Cat. No.: B2956034
CAS No.: 2287279-12-1
M. Wt: 222.27
InChI Key: LPHKQZQFHFRYLV-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride is a chemical compound with the molecular formula C9H15FO3S and a molecular weight of 222.27 g/mol. This compound is characterized by its spirocyclic structure, which includes a spiro[3.5]nonane ring system fused with an oxane ring and a methanesulfonyl fluoride group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the methanesulfonyl fluoride group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The methanesulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride involves its interaction with specific molecular targets. The methanesulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride can be compared with other spirocyclic compounds, such as:

    Spiroacetals: These compounds have a similar spirocyclic structure but differ in their functional groups and reactivity.

    Spirooxindoles: Known for their biological activity, these compounds share the spirocyclic core but have different substituents.

    Spirobenzosultams: These compounds contain a spirocyclic structure with a sulfonamide group, offering different chemical and biological properties.

The uniqueness of 5-Oxaspiro[3

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3S/c10-14(11,12)7-8-3-1-4-9(13-8)5-2-6-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHKQZQFHFRYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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